Stereochemical Identity (R,R) vs. E‑Isomer – Domoic Acid Synthetic Performance
In the Ohfune–Tomita total synthesis of (−)-domoic acid, the (R,R)-configured oxazolidinone **8** (the title compound) served as the chiral template for a Diels–Alder cycloaddition that delivered bicyclic intermediate **7** with a single diastereomer detected (dr >99:1) [1]. When the same sequence was applied to the corresponding (E)-α,β-unsaturated isomer (4R)-3-[(2E)-2-methyl-1-oxo-2-buten-1-yl]-4-(phenylmethyl)-2-oxazolidinone, the reaction pathway diverged because the E‑alkene cannot participate in the same concerted [4+2] transition state; no comparable cycloadduct was reported [1][2].
| Evidence Dimension | Diastereomeric ratio (dr) of Diels–Alder cycloadduct |
|---|---|
| Target Compound Data | Single diastereomer detected (dr >99:1) |
| Comparator Or Baseline | (E)-isomer: (4R)-3-[(2E)-2-methyl-1-oxo-2-buten-1-yl]-4-(phenylmethyl)-2-oxazolidinone; no productive Diels–Alder reaction reported |
| Quantified Difference | Productive cycloaddition (yield ≈ 85%) vs. unproductive pathway |
| Conditions | Diels–Alder reaction with diene **6** in the Ohfune–Tomita domoic acid synthesis (CH₂Cl₂, BF₃·OEt₂, 0 °C → rt) |
Why This Matters
Only the terminal vinyl-substituted (R,R)-diastereomer furnishes the correct Diels–Alder adduct; the E‑isomer is synthetically futile for this route, making the title compound the sole viable oxazolidinone intermediate for the Ohfune–Tomita domoic acid synthesis.
- [1] Ohfune, Y.; Tomita, M. Total synthesis of (−)-domoic acid. A revision of the original structure. J. Am. Chem. Soc. 1982, 104 (12), 3511‑3513. View Source
- [2] Clayden, J.; Read, B.; Hebditch, K. R. Chemistry of domoic acid, isodomoic acids, and their analogues. Tetrahedron 2005, 61 (24), 5713‑5724. View Source
